molecular formula C24H34O7P2 B12730932 Tetraethyl (4-oxo-3,4-diphenylbutylidene)bisphosphonate CAS No. 141790-32-1

Tetraethyl (4-oxo-3,4-diphenylbutylidene)bisphosphonate

Cat. No.: B12730932
CAS No.: 141790-32-1
M. Wt: 496.5 g/mol
InChI Key: ZTGFXSKXKPGTCJ-UHFFFAOYSA-N
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Description

Tetraethyl (4-oxo-3,4-diphenylbutylidene)bisphosphonate is a chemical compound known for its unique structure and properties It belongs to the class of bisphosphonates, which are characterized by the presence of two phosphonate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetraethyl (4-oxo-3,4-diphenylbutylidene)bisphosphonate typically involves the reaction of appropriate phosphonate precursors with 4-oxo-3,4-diphenylbutylidene intermediates. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as column chromatography or recrystallization, ensures the efficient production of high-quality compounds .

Chemical Reactions Analysis

Types of Reactions

Tetraethyl (4-oxo-3,4-diphenylbutylidene)bisphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Triethylamine, pyridine.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding phosphonate oxides, while reduction may produce phosphonate alcohols .

Scientific Research Applications

Tetraethyl (4-oxo-3,4-diphenylbutylidene)bisphosphonate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential role in inhibiting enzymes and biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in bone-related diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Tetraethyl (4-oxo-3,4-diphenylbutylidene)bisphosphonate involves its interaction with specific molecular targets and pathways. In biological systems, bisphosphonates are known to inhibit osteoclast-mediated bone resorption by binding to hydroxyapatite in bone tissue. This binding prevents the attachment and activity of osteoclasts, leading to reduced bone resorption and increased bone density .

Comparison with Similar Compounds

Similar Compounds

  • Tetraethyl (4-oxo-3,4-diphenylbutane-1,1-diyl)bisphosphonate
  • Tetraethyl (4-oxo-3,4-diphenylbutane-1,1-diyl)bisphosphonate
  • Tetraethyl (4-oxo-3,4-diphenylbutane-1,1-diyl)bisphosphonate

Uniqueness

Tetraethyl (4-oxo-3,4-diphenylbutylidene)bisphosphonate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to other bisphosphonates, it may exhibit different reactivity and efficacy in various applications .

Properties

CAS No.

141790-32-1

Molecular Formula

C24H34O7P2

Molecular Weight

496.5 g/mol

IUPAC Name

4,4-bis(diethoxyphosphoryl)-1,2-diphenylbutan-1-one

InChI

InChI=1S/C24H34O7P2/c1-5-28-32(26,29-6-2)23(33(27,30-7-3)31-8-4)19-22(20-15-11-9-12-16-20)24(25)21-17-13-10-14-18-21/h9-18,22-23H,5-8,19H2,1-4H3

InChI Key

ZTGFXSKXKPGTCJ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(CC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2)P(=O)(OCC)OCC)OCC

Origin of Product

United States

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